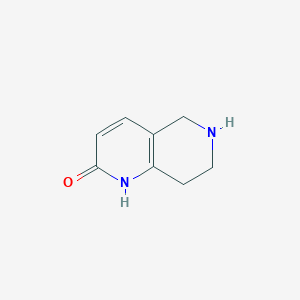

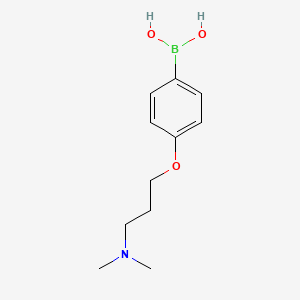

4-(3-(Dimethylamino)propoxy)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-(Dimethylamino)propoxy)phenylboronic acid is a useful research compound. Its molecular formula is C11H18BNO3 and its molecular weight is 223.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Electropolymerization Studies

The compound 4-(3-(Dimethylamino)propoxy)phenylboronic acid has been used in electropolymerization studies. Bıyıklıoğlu and Alp (2017) synthesized derivatives of this compound for the study of non-aggregated silicon naphthalocyanines (SiNc). They found that these SiNcs were non-aggregated in different solvents and concentrations. Electropolymerization of the compound was observed during anodic potential scans, indicating its potential application in polymer chemistry (Bıyıklıoğlu & Alp, 2017).

Photodynamic Therapy Applications

Al-Raqa et al. (2017) synthesized a novel lutetium(III) acetate phthalocyanine using this compound for potential use in photodynamic therapy. The synthesized phthalocyanine showed promising properties as a photosensitizer for cancer treatment, with high singlet oxygen generation (Al-Raqa et al., 2017).

Optical Device Applications

Rahulan et al. (2014) investigated a compound synthesized from this compound for its nonlinear optical properties. They discovered that the compound could switch from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting its use in optical devices like optical limiters (Rahulan et al., 2014).

Glucose Sensing

Okasaka and Kitano (2010) developed a copolymer using a derivative of this compound for glucose sensing. The polymer showed enhanced sensitivity to sugars like fructose and glucose in weakly alkaline regions, highlighting its potential in biomedical applications, particularly in glucose monitoring (Okasaka & Kitano, 2010).

Fluorescent Molecular Probes

Diwu et al. (1997) synthesized 2,5-Diphenyloxazoles incorporating a dimethylamino group from this compound. These compounds exhibited strong solvent-dependent fluorescence, indicating their potential use as fluorescent molecular probes in biological research (Diwu et al., 1997).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and organic groups in its role as a reagent .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, the compound likely undergoes a process called transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The transition metal, in turn, forms a new bond with an electrophilic organic group through a process called oxidative addition .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling, the compound contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic compounds, potentially affecting various biochemical pathways depending on the specific compounds produced .

Result of Action

The result of the action of 4-(3-(Dimethylamino)propoxy)phenylboronic acid would largely depend on the context in which it is used. In the Suzuki–Miyaura cross-coupling reaction, its use results in the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the pH of the environment, the presence of a suitable catalyst, and the temperature . The compound’s stability might also be influenced by factors such as exposure to light, heat, and air.

Eigenschaften

IUPAC Name |

[4-[3-(dimethylamino)propoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO3/c1-13(2)8-3-9-16-11-6-4-10(5-7-11)12(14)15/h4-7,14-15H,3,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGDUQZATZNZJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCN(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)

![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)